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Abstract
Aluminum carbide (Al4C3), a compound known for its high thermal stability and hardness,

exhibits distinct electronic and vibrational characteristics that are crucial for its application in

advanced materials and as a precursor in various chemical syntheses. This technical guide

provides a comprehensive overview of the electronic and vibrational properties of Al4C3,

detailing its crystal structure, electronic band structure, density of states, and vibrational modes

as determined by theoretical calculations and experimental spectroscopy. This document is

intended to serve as a core reference for researchers and professionals engaged in materials

science and related fields.

Crystal Structure
Aluminum carbide crystallizes in a rhombohedral structure belonging to the R-3m space

group. The crystal lattice is composed of alternating layers of Al2C and Al2C2. In this structure,

each aluminum atom is tetrahedrally coordinated to four carbon atoms. The carbon atoms, in

turn, exist in two different coordination environments: one is a distorted octahedron of six

aluminum atoms, and the other is a distorted trigonal bipyramidal arrangement with five

aluminum atoms.
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Below is a diagram illustrating the logical relationship of the Al4C3 crystal structure.

Logical Relationship of Al4C3 Crystal Structure
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Caption: Logical relationship of the Al4C3 crystal structure.

Tabulated Crystallographic Data
The following table summarizes the key crystallographic data for Al4C3.
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Property Value

Crystal System Rhombohedral

Space Group R-3m (No. 166)

Lattice Parameters (a) 3.338 Å

Lattice Parameters (c) 25.002 Å

Al-C Bond Lengths 1.90 - 2.21 Å

C-Al Coordination Number 5, 6

Al-C Coordination Number 4

Electronic Properties
Aluminum carbide is an indirect bandgap semiconductor. The electronic properties have been

investigated using both theoretical first-principles calculations and experimental optical

absorption measurements.

Electronic Band Structure and Density of States (DOS)
First-principles calculations, particularly those employing Density Functional Theory (DFT) with

advanced functionals such as HSE06 and self-consistent GW (scGW) approximation, have

provided significant insights into the electronic structure of Al4C3. The calculated indirect band

gap is reported to be in the range of 2.12 to 2.27 eV.[1][2] Experimental optical absorption

measurements have determined the bandgap to be approximately 2.3 eV, showing good

agreement with the theoretical predictions.[1][2]

The valence band maximum is located at the Γ point, and the conduction band minimum is at

the L point of the Brillouin zone, confirming the indirect nature of the bandgap.[2] The top of the

valence band is characterized by its flatness, which suggests a high hole effective mass and

consequently, low hole mobility.[2]

A representative workflow for the computational determination of electronic properties is

depicted below.
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Computational Workflow for Electronic Properties
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Caption: Computational workflow for electronic properties.

Tabulated Electronic Properties Data
Property Theoretical Value (eV) Experimental Value (eV)

Band Gap (Indirect) 2.12 - 2.27[1][2] ~2.3[1][2]

Vibrational Properties
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The vibrational properties of Al4C3 have been characterized by Raman and Infrared (IR)

spectroscopy, and further elucidated by phonon calculations.

Raman and IR Spectroscopy
Experimental studies have identified characteristic vibrational modes of Al4C3. Raman

spectroscopy reveals distinct peaks primarily associated with Al-C stretching modes. Infrared

spectroscopy provides complementary information on the vibrational modes that are IR-active.

The workflow for experimental vibrational analysis is outlined below.

Experimental Workflow for Vibrational Analysis
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Caption: Experimental workflow for vibrational analysis.

Phonon Dispersion
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Phonon calculations based on Density Functional Perturbation Theory (DFPT) have been

performed to understand the lattice dynamics of Al4C3. These calculations show that the

vibrations of the lighter carbon atoms primarily contribute to the high-frequency optical phonon

branches, while the heavier aluminum atoms are the main contributors to the low-frequency

acoustic branches.[2]

Tabulated Vibrational Spectroscopy Data
Spectroscopy Peak Position (cm⁻¹) Assignment

Raman ~860, ~950 Al-C stretching modes

IR 600 - 800 Al-C stretching modes

Experimental and Computational Protocols
First-Principles Calculations
The electronic and vibrational properties of Al4C3 are typically calculated using Density

Functional Theory (DFT) as implemented in software packages like VASP (Vienna Ab initio

Simulation Package) or Quantum ESPRESSO.

Crystal Structure: The calculations start from the experimentally determined rhombohedral

crystal structure of Al4C3 (space group R-3m).

Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are commonly used

to describe the interaction between the core and valence electrons.

Exchange-Correlation Functional: For accurate band gap calculations, hybrid functionals like

HSE06 or more advanced methods like the GW approximation are employed. For structural

optimization and phonon calculations, the Generalized Gradient Approximation (GGA) in the

Perdew-Burke-Ernzerhof (PBE) form is often sufficient.

Plane-Wave Cutoff Energy: A plane-wave basis set with a cutoff energy of at least 400 eV is

typically used to ensure convergence.

k-point Mesh: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the

k-point mesh is crucial for accurate calculations and should be tested for convergence. A
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mesh of at least 5x5x1 is a reasonable starting point for the rhombohedral cell.

Phonon Calculations: Phonon dispersion curves are calculated using Density Functional

Perturbation Theory (DFPT) or the finite displacement method.

Raman Spectroscopy
Instrumentation: A micro-Raman spectrometer equipped with a confocal microscope is

typically used.

Excitation Source: A solid-state laser, for example, with a wavelength of 532 nm or 633 nm,

is a common excitation source. The laser power should be kept low to avoid sample heating

and degradation.

Data Acquisition: Spectra are collected in a backscattering geometry. The spectral resolution

is typically around 1 cm⁻¹.

Sample Preparation: Powdered Al4C3 samples can be pressed into a pellet or dispersed on

a suitable substrate for analysis.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for IR

measurements.

Sample Preparation: For solid samples like Al4C3, the KBr (potassium bromide) pellet

technique is commonly employed. A small amount of the sample is mixed with dry KBr

powder and pressed into a thin, transparent pellet.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹)

with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and

subtracted from the sample spectrum.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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